![molecular formula C6H7ClN2O B1380973 3-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one CAS No. 1441769-24-9](/img/structure/B1380973.png)
3-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one
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Overview
Description
“3-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one” is a chemical compound with the molecular formula C6H7ClN2O . It has a molecular weight of 158.59 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7ClN2O/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,8H2,1H3 . This code provides a specific string of characters representing the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a storage temperature of 28°C .Scientific Research Applications
Chemical Synthesis
This compound is used as a starting material in multi-step reactions for the synthesis of various biologically active molecules. For example, it can be involved in reactions such as reduction, oxidation, nucleophilic addition, and condensation to create novel compounds with potential biological activities .
Insecticide Development
The methods for synthesizing this compound are useful for preparing certain anthranilamide compounds that serve as insecticides. Notable examples include chlorantraniliprole and cyantraniliprole, which are significant in agricultural pest control .
Antimicrobial Activity
Compounds synthesized from this chemical have been evaluated for their antimicrobial activity against various bacteria and fungi, indicating its potential use in developing new antimicrobial agents .
Biological Potential of Derivatives
Derivatives of this compound exhibit diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This highlights its importance in pharmaceutical research and drug development .
Pharmacological Activities
The compound’s derivatives show a range of pharmacological activities such as antibacterial, antitumor, antidiabetic, anti-allergic, and antifungal activities. This versatility makes it a valuable compound for therapeutic research .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one are currently unknown
Biochemical Pathways
Without specific knowledge of the compound’s targets, it is challenging to summarize the affected biochemical pathways and their downstream effects
Pharmacokinetics
Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
The molecular and cellular effects of 3-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of 3-amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one is currently unavailable .
properties
IUPAC Name |
3-amino-5-chloro-1-methylpyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAAYUPTIQIFCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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